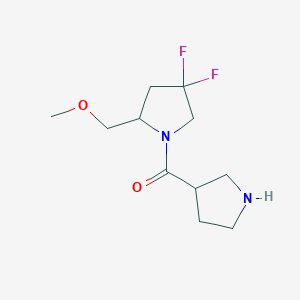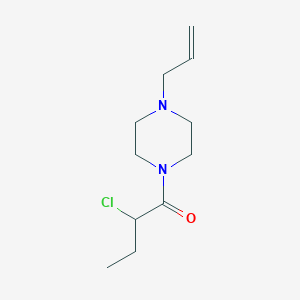
1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The compound’s structure, which includes a 1,2,4-triazole ring, is known for its significant antibacterial activity. This heterocyclic core is a part of various compounds that have been researched for their potential to combat bacterial resistance. The 1,2,4-triazole derivatives are particularly effective against Gram-negative and Gram-positive bacteria, which is crucial given the rise of antibiotic-resistant strains .
Antitubercular Activity
In the realm of antitubercular research, derivatives of 1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one have shown promise. Quinoline hydrazone hybrids, which include similar structural motifs, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated potential as non-toxic options for addressing drug-resistant tuberculosis .
Antimicrobial Agents
The compound’s derivatives have been synthesized as potential antimicrobial agents. These novel derivatives exhibit promising efficacy as antimicrobials, which is significant in the ongoing search for new treatments against a variety of microbial infections .
Drug Discovery and Development
The compound is part of a collection of unique chemicals provided for early discovery researchers. It serves as a building block in medicinal chemistry, where it can be combined with other active pharmacophores to create drugs with diverse pharmacological profiles. This is particularly important for developing new drugs with novel mechanisms of action .
Pharmacological Research
The compound’s derivatives are used in pharmacological research to explore new bioactive molecules. By combining the compound with other heterocyclic compounds, researchers can create hybrids that exhibit a wide range of biological activities, including antibacterial, antitubercular, and possibly antiviral effects .
Chemical Synthesis and Modification
In chemical synthesis, the compound is an important intermediate. It can be modified to produce various derivatives, each with unique properties and potential applications in medicinal chemistry. This versatility makes it a valuable asset for synthetic chemists looking to design new therapeutic agents .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-13-6-8-14(9-7-13)11(15)10(12)4-2/h3,10H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARQLNRIMHTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Allylpiperazin-1-yl)-2-chlorobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



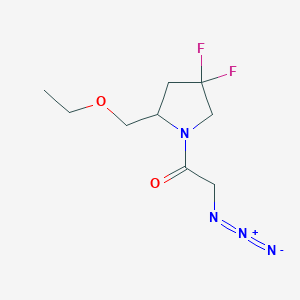

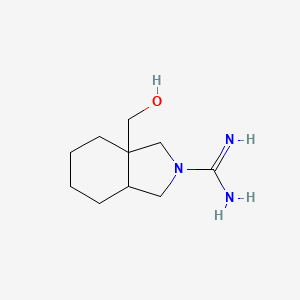
![(2-(2-aminoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493217.png)
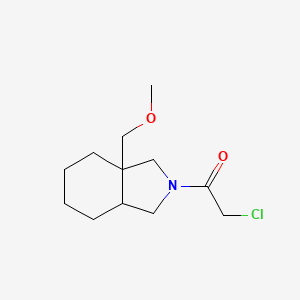
![(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493219.png)
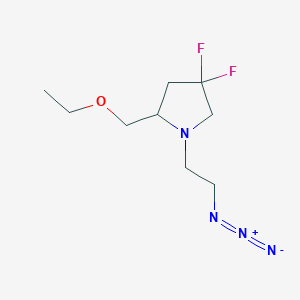
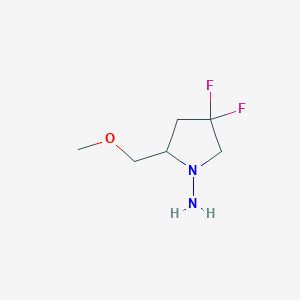
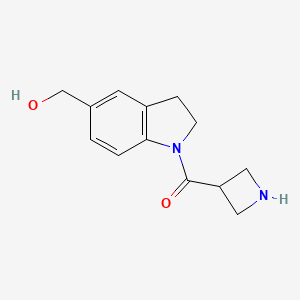
![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1493227.png)
![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)
